tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15867771
Molecular Formula: C11H19F3N2O2
Molecular Weight: 268.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19F3N2O2 |
|---|---|
| Molecular Weight | 268.28 g/mol |
| IUPAC Name | tert-butyl (3R,4S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(8(15)6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8-/m0/s1 |
| Standard InChI Key | BSKPTFCIFODADH-YUMQZZPRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)N)C(F)(F)F |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₉F₃N₂O₂, featuring a six-membered piperidine ring substituted at the 3- and 4-positions with amino and trifluoromethyl groups, respectively. The tert-butyl carbamate group at the 1-position acts as a protective moiety for the secondary amine . The trans-configuration denotes that the amino and trifluoromethyl groups occupy opposite spatial orientations, as confirmed by stereochemical descriptors (3S,4R) or (3R,4S) .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉F₃N₂O₂ | |
| Molecular Weight | 268.28 g/mol | |
| CAS Number | 1271811-86-9 | |
| IUPAC Name | tert-butyl (3R,4S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate | |
| SMILES | CC(C)(C)OC(=O)N1CCC@@HC@HC1 |
Stereochemical Considerations
The trans-configuration is critical for the compound’s biological activity, as stereochemistry often influences receptor binding and metabolic stability. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are typically employed to confirm the spatial arrangement of substituents.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves multi-step processes, often beginning with functionalized piperidine precursors. A representative method includes:
-
Reductive Amination: A benzyl-protected intermediate, tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, undergoes catalytic hydrogenation with ammonium formate and palladium on carbon (Pd/C) in methanol. This step removes the benzyl protecting group, yielding the primary amine .
-
Trifluoromethylation: Introduction of the trifluoromethyl group typically employs reagents like trifluoromethyl copper or via nucleophilic substitution using trifluoromethyltrimethylsilane (TMSCF₃).
Reaction Conditions:
Purification and Characterization
Post-synthesis, the compound is purified via column chromatography or recrystallization. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (HRMS) ensure ≥97% purity, as commercialized by suppliers .
Physicochemical Properties
Solubility and Reactivity
-
Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) and moderate in methanol or ethanol.
-
Reactivity: The amino group participates in acylations and alkylations, while the trifluoromethyl group enhances lipophilicity and metabolic resistance.
Applications in Medicinal Chemistry
Drug Intermediate
This compound is a building block for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its trifluoromethyl group improves blood-brain barrier permeability, making it valuable in neurotherapeutics.
Case Study: AstraZeneca’s Patent
AstraZeneca patented a related piperidine derivative (WO2007/71965) for treating respiratory disorders, highlighting the scaffold’s versatility in drug design .
Analytical Characterization
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume